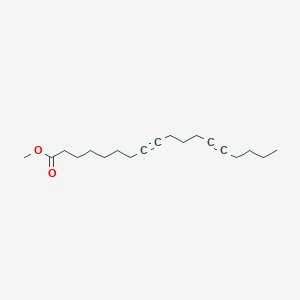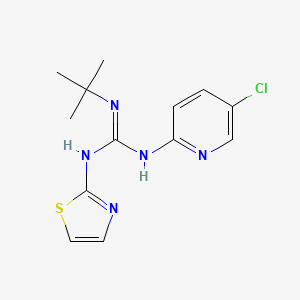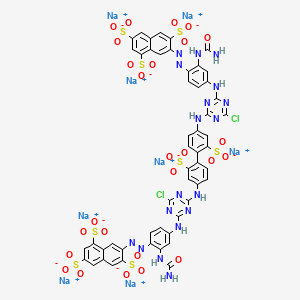
Octasodium 7,7'-((2,2'-disulphonato(1,1'-biphenyl)-4,4'-diyl)bis(imino(6-chloro-1,3,5-triazine-4,2-diyl)imino(2-(carbamoylamino))-4,1-phenylene)azo))bis(naphthalene-1,3,6-trisulphonate)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound “7,7’-(2,2’-disulphonato1,1’-biphenyl-4,4’-diyl)bisimino(6-chloro-1,3,5-triazine-4,2-diyl)imino2-(carbamoylamino)-4,1-phenyleneazobis(naphthalene-1,3,6-trisulphonate) (sodium salt)” is a highly complex organic molecule. It is characterized by multiple functional groups, including sulfonate, biphenyl, triazine, carbamoylamino, and azo groups. Such compounds are often used in various industrial applications, including dyes, pigments, and as intermediates in organic synthesis.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of this compound typically involves multiple steps, each requiring specific reagents and conditions. The process may include:
Formation of Biphenyl Derivative: The biphenyl core can be synthesized through a Suzuki coupling reaction between a boronic acid and a halogenated benzene derivative.
Introduction of Sulfonate Groups: Sulfonation of the biphenyl derivative can be achieved using fuming sulfuric acid or chlorosulfonic acid.
Formation of Triazine Ring: The triazine ring can be synthesized through a cyclization reaction involving cyanuric chloride and appropriate amines.
Coupling Reactions: The final compound is formed through a series of coupling reactions, including azo coupling and amide formation.
Industrial Production Methods
Industrial production of such complex compounds often involves continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction conditions is crucial for the successful synthesis of the compound.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the azo and amine groups.
Reduction: Reduction reactions can occur at the azo group, leading to the formation of amines.
Substitution: The sulfonate and triazine groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride, zinc and hydrochloric acid.
Nucleophiles: Amines, alcohols.
Major Products
Oxidation: Formation of nitroso or nitro derivatives.
Reduction: Formation of corresponding amines.
Substitution: Formation of substituted derivatives with various functional groups.
Scientific Research Applications
Chemistry
Dye and Pigment Industry: Used as a dye intermediate due to its complex structure and vibrant colors.
Organic Synthesis: Serves as a building block for the synthesis of other complex organic molecules.
Biology and Medicine
Biological Staining: Used in histology and cytology for staining tissues and cells.
Drug Development:
Industry
Textile Industry: Used in the dyeing of fabrics.
Paper Industry: Employed in the coloring of paper products.
Mechanism of Action
The compound exerts its effects through various mechanisms depending on its application. In biological staining, it binds to specific cellular components, allowing for visualization under a microscope. In dyeing processes, it forms strong bonds with fibers, resulting in vibrant and long-lasting colors.
Comparison with Similar Compounds
Similar Compounds
- 7,7’-(2,2’-disulphonato1,1’-biphenyl-4,4’-diyl)bisimino(6-chloro-1,3,5-triazine-4,2-diyl)imino2-(carbamoylamino)-4,1-phenyleneazobis(naphthalene-1,3,6-trisulphonate) (potassium salt)
- 7,7’-(2,2’-disulphonato1,1’-biphenyl-4,4’-diyl)bisimino(6-chloro-1,3,5-triazine-4,2-diyl)imino2-(carbamoylamino)-4,1-phenyleneazobis(naphthalene-1,3,6-trisulphonate) (ammonium salt)
Uniqueness
The sodium salt form of the compound may exhibit different solubility and reactivity compared to its potassium and ammonium counterparts. These differences can influence its applications and effectiveness in various industrial processes.
Properties
CAS No. |
68133-40-4 |
|---|---|
Molecular Formula |
C52H30Cl2N18Na8O26S8 |
Molecular Weight |
1834.3 g/mol |
IUPAC Name |
octasodium;7-[[2-(carbamoylamino)-4-[[4-[4-[4-[[4-[3-(carbamoylamino)-4-[(3,6,8-trisulfonatonaphthalen-2-yl)diazenyl]anilino]-6-chloro-1,3,5-triazin-2-yl]amino]-2-sulfonatophenyl]-3-sulfonatoanilino]-6-chloro-1,3,5-triazin-2-yl]amino]phenyl]diazenyl]naphthalene-1,3,6-trisulfonate |
InChI |
InChI=1S/C52H38Cl2N18O26S8.8Na/c53-45-63-49(57-23-3-7-33(35(13-23)61-47(55)73)69-71-37-19-31-21(11-43(37)105(93,94)95)9-27(99(75,76)77)17-41(31)103(87,88)89)67-51(65-45)59-25-1-5-29(39(15-25)101(81,82)83)30-6-2-26(16-40(30)102(84,85)86)60-52-66-46(54)64-50(68-52)58-24-4-8-34(36(14-24)62-48(56)74)70-72-38-20-32-22(12-44(38)106(96,97)98)10-28(100(78,79)80)18-42(32)104(90,91)92;;;;;;;;/h1-20H,(H3,55,61,73)(H3,56,62,74)(H,75,76,77)(H,78,79,80)(H,81,82,83)(H,84,85,86)(H,87,88,89)(H,90,91,92)(H,93,94,95)(H,96,97,98)(H2,57,59,63,65,67)(H2,58,60,64,66,68);;;;;;;;/q;8*+1/p-8 |
InChI Key |
WAPHSRMHUOCGQE-UHFFFAOYSA-F |
Canonical SMILES |
C1=CC(=C(C=C1NC2=NC(=NC(=N2)NC3=CC(=C(C=C3)N=NC4=CC5=C(C=C(C=C5C=C4S(=O)(=O)[O-])S(=O)(=O)[O-])S(=O)(=O)[O-])NC(=O)N)Cl)S(=O)(=O)[O-])C6=C(C=C(C=C6)NC7=NC(=NC(=N7)NC8=CC(=C(C=C8)N=NC9=CC1=C(C=C(C=C1C=C9S(=O)(=O)[O-])S(=O)(=O)[O-])S(=O)(=O)[O-])NC(=O)N)Cl)S(=O)(=O)[O-].[Na+].[Na+].[Na+].[Na+].[Na+].[Na+].[Na+].[Na+] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


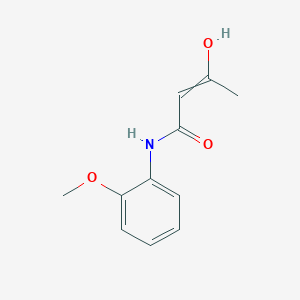
![3-Nitro-4-{4-[2-(4-oxocyclohexa-2,5-dien-1-ylidene)hydrazinyl]anilino}benzoic acid](/img/structure/B14479352.png)
![5,7-Diphenylpyrido[2,3-d]pyrimidin-4(1H)-one](/img/structure/B14479356.png)
![Phenol, 2-(2,3,3-trimethylbicyclo[2.2.1]hept-2-yl)-](/img/structure/B14479360.png)
![7-Methyl-6,8-diphenyl-3-thia-7-azabicyclo[3.3.1]nonan-9-ol](/img/structure/B14479367.png)
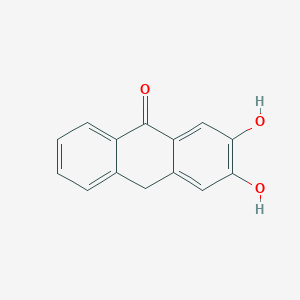
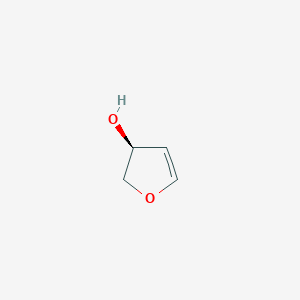
![N-[(Benzyloxy)carbonyl]-L-histidyl-L-serinamide](/img/structure/B14479386.png)
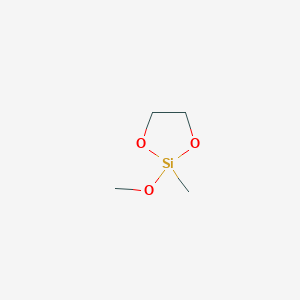
![5-Methyl-2-([1,2,4]triazolo[4,3-a]quinolin-1-yl)aniline](/img/structure/B14479399.png)
silane](/img/structure/B14479404.png)
![3-Bromo-5-methyl-3-[(trimethylsilyl)methyl]hexan-2-one](/img/structure/B14479405.png)
